6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a chloro group, a phenyl group, and a triazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro and phenyl substituents. The triazole moiety is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include chloroform, sodium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biology: It is used in the study of cellular mechanisms and pathways, particularly those involving neurodegenerative diseases.
Pharmacology: The compound’s interactions with various molecular targets are explored to develop new therapeutic agents.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share the triazole moiety and exhibit similar neuroprotective properties.
Thiazole Derivatives: Thiazole-based compounds also show a wide range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of chloro, phenyl, and triazole substituents makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C25H19ClN4OS |
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Molecular Weight |
459.0 g/mol |
IUPAC Name |
6-chloro-3-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H19ClN4OS/c1-2-30-23(17-11-7-4-8-12-17)28-29-25(30)32-22-21(16-9-5-3-6-10-16)19-15-18(26)13-14-20(19)27-24(22)31/h3-15H,2H2,1H3,(H,27,31) |
InChI Key |
MRJKGHIGBIQLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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